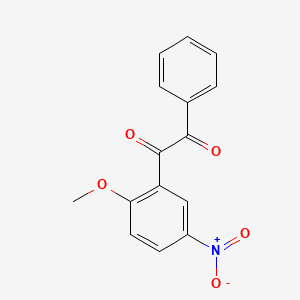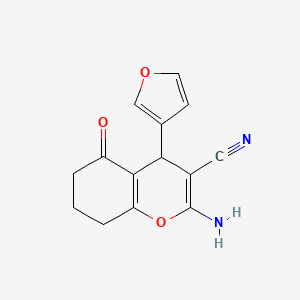
1-(2-cyanoethyl)-N,N-diethyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyanoethyl)-N,N-diethyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, commonly known as CFDP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, and its mechanism of action has been widely investigated.
Mechanism of Action
The mechanism of action of CFDP is not fully understood, but it is believed to act on various molecular targets involved in cancer cell growth, inflammation, and pain. CFDP has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylases. CFDP has also been shown to inhibit the activity of various pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, CFDP has been shown to activate the opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
CFDP has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and reduction of pain. CFDP has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties. CFDP has also been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, CFDP has been shown to reduce pain in animal models, which may be due to its activation of the opioid receptor.
Advantages and Limitations for Lab Experiments
One advantage of using CFDP in lab experiments is its potential as a multi-targeted agent, as it has been shown to act on various molecular targets involved in cancer cell growth, inflammation, and pain. Additionally, CFDP has shown promising results in preclinical studies, making it a potential candidate for further investigation. However, one limitation of using CFDP in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CFDP. One potential direction is the investigation of its potential use in combination with other anti-cancer agents, as it has been shown to act on different molecular targets than other anti-cancer agents. Additionally, further investigation is needed to fully understand the mechanism of action of CFDP and its potential as an anti-inflammatory and analgesic agent. Furthermore, the development of novel formulations of CFDP with improved solubility may enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of CFDP involves the reaction of 4-fluorophenylhydrazine with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-fluorophenylhydrazine ethyl cyanoacetate. This intermediate is then reacted with diethyl malonate in the presence of sodium ethoxide to form 1-(2-cyanoethyl)-N,N-diethyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
Scientific Research Applications
CFDP has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. It has shown promising results in preclinical studies as an anti-tumor agent, inhibiting the growth of various cancer cell lines. CFDP has also been investigated for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, CFDP has been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Properties
IUPAC Name |
1-(2-cyanoethyl)-N,N-diethyl-3-(4-fluorophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-3-21(4-2)17(23)15-12-22(11-5-10-19)20-16(15)13-6-8-14(18)9-7-13/h6-9,12H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUIFQXAGLWNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)F)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)
![N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5088312.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088315.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)

![ethyl 4-{1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-1-piperazinecarboxylate](/img/structure/B5088321.png)
![3-(3,4-dimethoxyphenyl)-11-(4-ethylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5088329.png)
![5-cyclopropyl-N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5088332.png)
![5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B5088339.png)
![1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5088363.png)
![ethyl 2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5088381.png)

![2-(4-chloro-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5088398.png)
![methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5088403.png)
